

Technical Guide: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B073994

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. This document provides a comprehensive overview of the available technical information for **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine**, including its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine** is presented in the table below.

Property	Value	Reference
CAS Number	1549-50-4	[1]
Molecular Formula	C ₉ H ₈ FN ₅	[1]
Molecular Weight	205.19 g/mol	[1]
IUPAC Name	N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine** was not found in the reviewed literature, a general and convenient method for the synthesis of analogous 6,N₂-diaryl-1,3,5-triazine-2,4-diamines has been described. This one-pot, microwave-assisted method is a common approach for generating libraries of such compounds.[\[2\]](#)

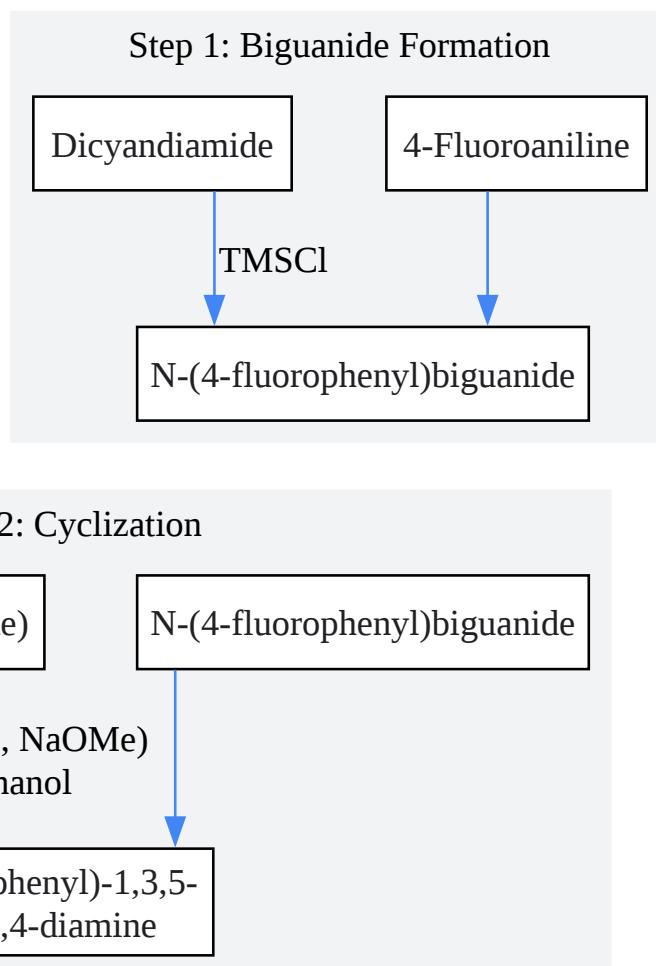
General Experimental Protocol for Analogous Compounds

A three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine is carried out in the presence of hydrochloric acid under focused microwave irradiation.[\[2\]](#) The intermediate product is then treated with a base to induce a Dimroth rearrangement. Under the reaction conditions, this is followed by spontaneous dehydrogenation and aromatization to yield the desired 6,N₂-diaryl-1,3,5-triazine-2,4-diamines.[\[2\]](#)

For the synthesis of **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine**, a logical synthetic route would involve the reaction of a suitable biguanide derivative with a corresponding ester in the presence of a base like sodium methanolate.[\[3\]](#)

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 2,4-diamino-1,3,5-triazine derivatives based on common synthetic strategies.[\[3\]](#)[\[4\]](#)



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Plausible synthesis workflow for **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine**.

Biological Activity and Mechanism of Action

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities.[5][6] While specific studies on the biological activity of **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine** are not extensively documented in the public literature, the core structure is a key pharmacophore in many biologically active compounds.

Anticancer Potential

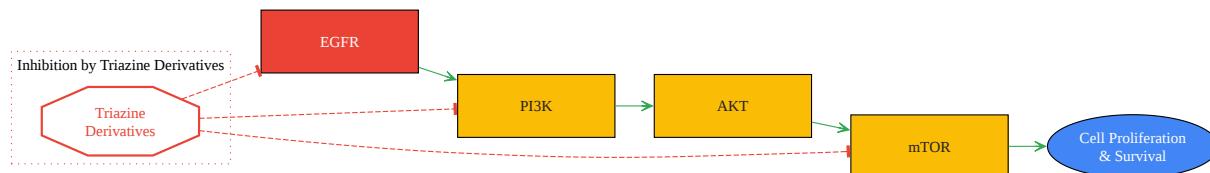
Numerous studies have highlighted the anticancer potential of 1,3,5-triazine derivatives.[7][8] For instance, certain triazine-benzimidazole analogs, including those with a 4-fluorophenyl

substitution, have demonstrated high inhibitory potency against various human cancer cell lines.[5]

A significant body of research points to the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade as a key mechanism of action for the anticancer effects of some s-triazine derivatives. [9][10][11] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10]

EGFR/PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by certain triazine derivatives.



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Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazine derivatives.

Quantitative Data

Specific quantitative biological data for **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine** is not readily available in the reviewed literature. However, for a closely related analog, **N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine** (compound 4f), the following IC₅₀ values have been reported:[9]

Cell Line	Cancer Type	IC ₅₀ (μM)
MCF-7	Breast Cancer	4.53 ± 0.30
HCT-116	Colon Cancer	0.50 ± 0.080
HepG2	Liver Cancer	3.01 ± 0.49

Furthermore, this analog demonstrated potent EGFR inhibitory activity with an IC₅₀ value of 61 nM.[11] It also showed significant inhibition of the PI3K/AKT/mTOR pathway.[9][10]

Conclusion

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a compound with a chemical scaffold that is prevalent in molecules with significant biological activity. While detailed experimental data for this specific molecule is limited in publicly accessible literature, the broader class of 1,3,5-triazine derivatives shows considerable promise, particularly in the area of oncology. The likely mechanism of action for anticancer activity involves the modulation of key signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the biological activity and therapeutic potential of **N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine**.

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